3-(2-Methoxycyclopentyl)morpholine
Description
3-(2-Methoxycyclopentyl)morpholine (CAS: 1803600-80-7) is a morpholine derivative featuring a methoxy-substituted cyclopentyl group at the 3-position of the morpholine ring. Morpholine derivatives are widely studied for their structural diversity and applications in medicinal chemistry, particularly as peptidomimetics or intermediates in drug synthesis .
Properties
IUPAC Name |
3-(2-methoxycyclopentyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-12-10-4-2-3-8(10)9-7-13-6-5-11-9/h8-11H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXPSNQOWXFCJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCC1C2COCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxycyclopentyl)morpholine typically involves the reaction of 2-methoxycyclopentanone with morpholine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the morpholine ring. The process can be summarized as follows:
Starting Materials: 2-methoxycyclopentanone and morpholine.
Reaction Conditions: The reaction is usually conducted in the presence of a catalyst, such as sulfuric acid or sodium hydroxide, at elevated temperatures.
Procedure: The starting materials are mixed and heated, allowing the formation of the morpholine ring through nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxycyclopentyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The morpholine ring can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated morpholine derivatives.
Scientific Research Applications
3-(2-Methoxycyclopentyl)morpholine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Methoxycyclopentyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Steric Effects : The cyclopentyl group in this compound introduces greater steric hindrance compared to planar aromatic substituents (e.g., fluorophenyl or thienyl). This may reduce binding to flat enzymatic pockets but improve selectivity for conformational targets .
- Electronic Properties : Methoxy groups enhance polarity and hydrogen-bond acceptor capacity, whereas fluorine in 3-(2-fluorophenyl)morpholine increases electronegativity and metabolic stability .
- Synthetic Accessibility : Automated synthesis methods (e.g., capsule-based platforms) achieve moderate yields (~53%) for fluorophenyl analogs, suggesting similar protocols could apply to this compound .
Biological Activity
3-(2-Methoxycyclopentyl)morpholine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by its morpholine ring structure, which is known for its versatility in drug design. The presence of the methoxycyclopentyl group enhances its lipophilicity, potentially affecting its pharmacokinetic properties.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its antibacterial and anticancer properties.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial activity against various bacterial strains. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 6.25 µM |
| K. pneumoniae | 12.5 µM |
These results demonstrate the compound's potential as a candidate for treating infections caused by antibiotic-resistant strains, highlighting its relevance in current therapeutic strategies.
Anticancer Activity
In addition to its antibacterial effects, this compound has shown promise in anticancer research. The compound appears to induce apoptosis in cancer cells through the inhibition of key signaling pathways involved in cell proliferation and survival.
Mechanisms of Action:
- Inhibition of DNA Synthesis: The compound disrupts DNA replication processes, leading to cell cycle arrest.
- Induction of Apoptosis: It triggers programmed cell death in cancer cells by activating stress response pathways.
Case Studies and Research Findings
A notable study evaluated the compound's efficacy in vitro on various cancer cell lines. The results indicated a dose-dependent response in cell viability, with significant reductions observed at higher concentrations:
| Concentration (µM) | Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 60 |
| 20 | 30 |
This data suggests that this compound effectively reduces the viability of cancer cells, making it a potential candidate for further development as an anticancer agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
